2-Methyl-4-nitrosophenol

Description

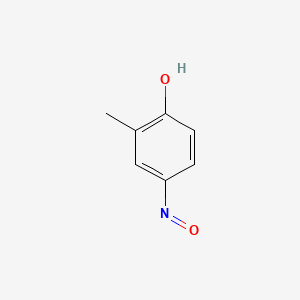

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTVEXBJLIRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065427, DTXSID30879084 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-38-6, 13362-33-9 | |

| Record name | 2-Methyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-benzoquinone 4-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methyl 4 Nitrosophenol

Direct Nitrosation Approaches to 2-Methyl-4-nitrosophenol (B83119)

Direct nitrosation involves the introduction of a nitroso group (-NO) onto the aromatic ring of o-cresol (B1677501). This electrophilic aromatic substitution reaction is highly influenced by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the benzene (B151609) ring.

The direct nitrosation of o-cresol typically yields 4-nitroso-o-cresol (this compound) as the major product. This is because the hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. While the ortho positions are sterically hindered by the adjacent methyl and hydroxyl groups, the para position is more accessible. chemcess.comencyclopedia.pub

A common laboratory-scale synthesis involves dissolving o-cresol and sodium nitrite (B80452) in ice-cold water. prepchem.com A dilute solution of sulfuric acid is then added gradually while maintaining a low temperature (5-10°C) to generate nitrous acid in situ, which then acts as the nitrosating agent. prepchem.com The reaction is typically allowed to proceed for a couple of hours in the cold to ensure complete reaction. prepchem.com The resulting this compound precipitates as a brown solid, which can be purified by dissolution in a sodium carbonate solution, treatment with activated carbon, and subsequent reprecipitation by acidification. prepchem.com This method can yield 40-45 g of the product from 54 g of o-cresol. prepchem.com

Kinetic studies on the nitrosation of phenols have shown that the reaction is complex and can proceed through different mechanisms. researchgate.net For p-cresol, nitrosation in perchloric acid leads to the formation of 4-methyl-2-nitrosophenol, which is then rapidly oxidized to the corresponding 2-nitrophenol. rsc.org This suggests that the initial nitrosation is the rate-limiting step. rsc.org The reaction rate is influenced by acidity, with a significant increase observed at higher acid concentrations. rsc.org

Table 1: Reaction Parameters for Direct Nitrosation of o-Cresol

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | o-Cresol | The substrate for nitrosation. |

| Nitrosating Agent | Sodium nitrite and Sulfuric acid | Generates nitrous acid (in situ) for the electrophilic substitution. prepchem.com |

| Temperature | 5-10°C | Low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions. prepchem.comthieme-connect.de |

| Solvent | Water | Provides a medium for the reaction. prepchem.com |

| Reaction Time | ~2 hours | Allows for the completion of the nitrosation reaction. prepchem.com |

| Purification | Dissolution in Na₂CO₃, activated carbon treatment, reprecipitation with acid | Removes impurities and isolates the final product. prepchem.com |

This table summarizes the typical conditions for the direct nitrosation of o-cresol to produce this compound.

The Baudisch reaction is a notable method for the synthesis of o-nitrosophenols, often utilizing transition metal ions, particularly copper(II) ions, to direct the nitrosation to the position ortho to the hydroxyl group. wikipedia.org This is in contrast to conventional electrophilic aromatic substitution which favors para-substitution. wikipedia.org The metal ion coordinates to both the nitrosyl group and the phenoxy oxygen, thereby directing the substitution to the ortho position. wikipedia.orgnih.gov

The originally proposed mechanism by Oskar Baudisch in 1939 suggested the formation of a "nitrosyl radical (NOH)" which attacks the aromatic ring. nih.gov However, later studies have led to a more accepted mechanism. nih.govresearchgate.net This revised mechanism suggests that a copper-hydroxylamine complex is formed, which then interacts with the phenol (B47542). researchgate.net The reaction of phenols with hydroxylamine (B1172632) and hydrogen peroxide in the presence of Cu(II) ions is a key aspect of the Baudisch reaction. researchgate.net The mechanism is thought to involve the formation of a catechol intermediate, which distinguishes it from a simpler copper-mediated nitrosation of phenol. nih.gov

While the Baudisch reaction is historically significant for synthesizing o-nitrosophenols, its application to substituted phenols like o-cresol can lead to a mixture of products. nih.gov The reaction is more commonly used for phenols without a para-substituent or with a blocking group at the para position to favor ortho-nitrosation. encyclopedia.pubnih.gov The resulting o-nitrosophenol (B15183410) is often stabilized as a copper coordination complex. wikipedia.org

Indirect Synthetic Routes and Precursor Transformations for this compound

Indirect methods for synthesizing this compound involve the chemical modification of precursors that already contain the required carbon skeleton and some of the necessary functional groups.

One indirect route involves the transformation of 2-Methyl-4-nitroaniline. While direct conversion of the amino group to a nitroso group is not a standard high-yield reaction, related transformations can be considered. For instance, the reduction of the nitro group in 2-Methyl-4-nitroaniline to an amino group, followed by diazotization and subsequent reactions, is a common strategy in aromatic chemistry, although this would not directly yield the nitrosophenol. stackexchange.com

A more relevant transformation is the partial oxidation of a related aminophenol. For example, 2-aminophenols can, in some cases, be partially oxidized to form 2-nitrosophenols. encyclopedia.pubnih.gov However, the synthesis of the required 2-amino-4-methylphenol (B1222752) precursor would be a necessary preceding step.

More commonly, 2-Methyl-4-nitroaniline is synthesized from o-toluidine (B26562) through acylation, nitration, and subsequent hydrolysis. google.com The nitration of N-acetyl-o-toluidine followed by hydrolysis is a standard method to introduce a nitro group at the para position to the methyl group.

This compound can be converted to the corresponding 2-methyl-4-nitrophenol (B1582141) through oxidation. prepchem.comgoogle.com A common method involves dissolving the nitrosophenol in a solution of sodium hydroxide (B78521) and potassium ferricyanide (B76249) and allowing the reaction to proceed for a couple of days at room temperature. prepchem.com Acidification of the reaction mixture then yields the nitrophenol. prepchem.com This indicates that the reverse reaction, the reduction of a nitrophenol to a nitrosophenol, is a plausible synthetic route.

Another precursor for p-nitrosophenols is the corresponding phenol, which is first nitrosated and then the resulting p-nitrosophenol can be oxidized to the p-nitrophenol. google.comgoogle.com This two-step process is a known route for the production of p-nitrophenols. google.com

Strategies for Isolation and Stabilization of Free 2-Nitrosophenol Compounds

Free 2-nitrosophenols are often unstable and can be challenging to isolate and characterize. encyclopedia.pubnih.gov They have a tendency to undergo condensation, decomposition, or oxidation to the corresponding nitro derivatives. nih.gov In solution, they exist in a tautomeric equilibrium with their quinone monoxime form. thieme-connect.de

One of the primary methods for stabilizing o-nitrosophenols is through complexation with metal ions, as seen in the Baudisch reaction where they form stable copper complexes. wikipedia.orgnih.gov The metal complex protects the labile o-nitrosophenol from degradation. nih.gov

The release of the free 2-nitrosophenol ligand from these metal complexes can be achieved by treatment with a strong acid or a copper-scavenging agent that has a higher binding affinity for the copper ion, such as thiourea. encyclopedia.pubnih.govmdpi.com However, the yields of the free ligand are often low due to its instability. encyclopedia.pubnih.gov The successful isolation and characterization of free 2-nitrosophenols often require careful handling and immediate use or derivatization.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Cresol |

| Sodium nitrite |

| Sulfuric acid |

| Sodium carbonate |

| 2-Methyl-4-nitrophenol |

| p-Cresol |

| 4-Methyl-2-nitrosophenol |

| Perchloric acid |

| 4-Methyl-2-nitrophenol |

| Copper(II) ions |

| Hydroxylamine |

| Hydrogen peroxide |

| Catechol |

| 2-Methyl-4-nitroaniline |

| o-Toluidine |

| N-acetyl-o-toluidine |

| Sodium hydroxide |

| Potassium ferricyanide |

| Thiourea |

Electronic Structure, Tautomerism, and Conformational Dynamics of 2 Methyl 4 Nitrosophenol

Theoretical and Experimental Insights into Nitrosophenol-Quinone Monooxime Tautomerism in 2-Methyl-4-nitrosophenol (B83119)

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic nitrosophenol form and the non-aromatic quinone monooxime form. This phenomenon, known as tautomerism, involves the migration of a proton and a concurrent shift of double bonds.

The equilibrium between these two forms is a subject of significant interest. For the parent compound, 4-nitrosophenol (B94939), studies have shown that it largely exists in the more stable quinone monooxime form. stackexchange.com This preference is attributed to a balance of factors, including π-electron stabilization and the binding affinity of the proton to the oxime nitrogen versus the phenolic oxygen. stackexchange.com While the nitrosophenol form benefits from the aromaticity of the benzene (B151609) ring, the quinone monooxime structure possesses its own significant resonance stabilization. stackexchange.com Theoretical studies using molecular orbital calculations on 4-nitrosophenol confirm the higher stability of the oxime form. sedoptica.es The introduction of a methyl group at the 2-position, adjacent to the hydroxyl group, is expected to influence this equilibrium, primarily through electronic and steric effects. The presence of alkyl substituents on the benzene ring can shift the population of the tautomers. sedoptica.es

Quantum chemical calculations, such as ab initio and density functional theory (DFT), are crucial tools for investigating the relative stabilities of these tautomers. researchgate.netresearchgate.net These computational methods allow for the calculation of the relative energies of the nitrosophenol and quinone monooxime structures, providing a theoretical basis for predicting which tautomer is favored under specific conditions.

| Tautomer | Key Structural Features | Relative Stability Factor |

| This compound | Aromatic ring, -OH group, -N=O group | Aromatic stabilization |

| 2-Methyl-1,4-benzoquinone monooxime | Quinonoid ring, =O group, =N-OH group | Stronger C=O and C=N bonds; potential for different hydrogen bonding |

The position of the tautomeric equilibrium in nitrosophenols is highly sensitive to the surrounding solvent environment. researchgate.net The polarity of the solvent can differentially stabilize the two tautomers, thereby shifting the equilibrium. mdpi.commdpi.com

Generally, the less polar nitrosophenol form and the more polar quinone monooxime form are solvated to different extents. Polar solvents, particularly those capable of hydrogen bonding, can interact more strongly with the more polar quinone monooxime tautomer, shifting the equilibrium in its favor. Conversely, in non-polar solvents, the intramolecularly hydrogen-bonded nitrosophenol form may be relatively more stable. Studies on related systems have demonstrated that an increase in solvent polarity can alter the energy difference between tautomers. mdpi.com For example, in 2-nitrosophenol, the solvent was shown to be a key factor in determining the observed tautomeric form. researchgate.net The application of multiple linear regression analysis provides a quantitative framework for understanding how solvent properties influence tautomeric equilibria. cdnsciencepub.com

Intramolecular hydrogen bonding plays a critical role in determining the stability and structure of both tautomers of this compound. researchgate.net

In the Nitrosophenol Tautomer: An intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group (-OH) and the oxygen atom of the ortho-nitroso group (-N=O). This type of interaction is well-documented in ortho-substituted phenols, such as o-nitrophenol, where it significantly stabilizes the molecule. acs.orgnih.gov This chelation forms a stable six-membered ring, which enhances the planarity and stability of the nitrosophenol form.

In the Quinone Monooxime Tautomer: A different intramolecular hydrogen bond can occur in the syn-conformer of the quinone monooxime. Here, the hydrogen of the oxime hydroxyl group (=N-OH) can form a hydrogen bond with the adjacent carbonyl oxygen atom (=O).

Investigation of Conformational Isomerism in this compound

Beyond tautomerism, this compound and its tautomers can also exist as different conformational isomers (or rotamers), which arise from rotation around single bonds. embibe.com

For the nitrosophenol tautomer, rotation can occur around the C-N single bond, leading to different orientations of the nitroso group relative to the hydroxyl group. However, the formation of the intramolecular hydrogen bond significantly restricts this rotation, favoring a planar conformation.

For the quinone monooxime tautomer, conformational isomerism is more pronounced. Rotation around the C=N double bond is restricted, but two distinct geometric isomers, syn and anti, can exist. These isomers differ in the spatial orientation of the -OH group relative to the quinone ring. Furthermore, rotation around the N-O single bond can lead to different rotamers. Studies on related compounds like 2-nitrosophenol have located the transition structures for these rotameric conversions, showing that the energy barriers can be significant. researchgate.net The relative stability of the syn- and anti-oxime isomers can also be influenced by the solvent. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure and Tautomeric Analysis

A variety of advanced spectroscopic techniques are employed to experimentally probe the electronic structure, tautomeric equilibrium, and conformational dynamics of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is highly sensitive to the electronic structure and is widely used to study tautomeric equilibria. cdnsciencepub.com The nitrosophenol and quinone monooxime tautomers have distinct conjugated π-electron systems, resulting in different absorption maxima. For instance, the formation of a hydrogen-bonded complex, which occurs during solvation or tautomerization, can be monitored by the appearance of new absorption bands at different wavelengths. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying the specific tautomers and conformers present in a solution. researchgate.net The chemical shifts of the protons and carbons are highly dependent on their chemical environment. For example, the aromatic protons of the nitrosophenol form will have different chemical shifts compared to the olefinic protons of the quinonoid ring in the oxime form. sedoptica.es

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in each tautomer. The nitrosophenol form would show a characteristic O-H stretching band for the phenol (B47542) and an N=O stretching band. The quinone monooxime form, in contrast, would exhibit C=O (quinone) and C=N stretching vibrations, along with a different O-H stretching band for the oxime group. researchgate.net

X-ray Crystallography : This technique provides definitive information about the molecular structure in the solid state. researchgate.net By analyzing the crystal structure, it is possible to determine which tautomer (nitrosophenol or quinone monooxime) and which conformer is present in the crystalline form, providing precise bond lengths and angles.

The table below summarizes the key spectroscopic methods and their applications in the study of this compound.

| Spectroscopic Method | Information Obtained | Reference |

| UV-Visible Spectroscopy | Monitors tautomeric equilibrium, detects hydrogen bond formation. | cdnsciencepub.comrsc.orgrsc.org |

| NMR Spectroscopy | Differentiates between tautomers and conformers in solution. | sedoptica.esresearchgate.net |

| FT-IR Spectroscopy | Identifies key functional groups (e.g., -OH, -N=O, C=O, C=N) for each tautomer. | researchgate.net |

| X-ray Crystallography | Determines the exact molecular structure in the solid state. | researchgate.net |

Reactivity and Mechanistic Studies of 2 Methyl 4 Nitrosophenol

Reactions Involving the Nitroso Group of 2-Methyl-4-nitrosophenol (B83119)

The nitroso group (–NO) is an active site for redox reactions and nucleophilic attack. Its electronic properties allow it to be readily reduced to an amino group or oxidized to a nitro group.

Reduction Pathways and Derived Products (e.g., to amino compounds)

The reduction of the nitroso group is a common pathway to synthesize corresponding amino compounds. While specific studies on this compound are not extensively detailed, the reduction of related nitro and nitroso aromatics provides well-established precedents. The primary product of the reduction of this compound is 4-amino-2-methylphenol. This transformation is analogous to the reduction of nitrophenols, which can be achieved using various reducing agents.

Commonly employed methods for the reduction of aromatic nitro and nitroso compounds include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) and chemical reductions with agents like tin(II) chloride in hydrochloric acid or sodium hydrosulfide. The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Reducing Agent | Typical Product | General Conditions |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amino Compound | Varies (pressure, temperature) |

| Tin(II) Chloride (SnCl₂) / HCl | Amino Compound | Acidic, aqueous medium |

| Sodium Hydrosulfide (NaSH) | Amino Compound | Aqueous alkaline solution |

This table presents common reducing agents used for the transformation of aromatic nitroso/nitro groups to amino groups, applicable by analogy to this compound.

Oxidation Reactions and Formation of Nitro Derivatives

The nitroso group of this compound can be oxidized to a nitro group (–NO₂), yielding 2-methyl-4-nitrophenol (B1582141). This conversion is a key synthetic transformation. Oxidizing agents such as hydrogen peroxide in an alkaline medium are effective for this purpose. The reaction involves the oxidation of the nitrogen atom from the +1 state in the nitroso group to the +3 state in the nitro group.

One reported method for this oxidation involves using hydrogen peroxide and sodium hydroxide (B78521) in an aqueous solution at temperatures between 25-40°C, achieving a yield of 61% after a reaction time of three hours guidechem.com. This process highlights an efficient pathway to convert nitrosophenols into their corresponding nitrophenol derivatives, which are valuable intermediates in various chemical syntheses guidechem.com.

Nucleophilic Attack on the Nitroso Moiety (e.g., with sulfide (B99878) ions)

The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. Sulfide and hydrosulfide ions, for instance, can act as both nucleophiles and reducing agents. In reactions with compounds like 2,4-dinitrophenol, sulfide ions are used for selective reduction of one nitro group to an amino group rsc.org. This process is initiated by a nucleophilic attack. By analogy, a similar mechanism can be expected for this compound, where the sulfide ion would attack the nitroso nitrogen, leading to its eventual reduction to an amino group. The reaction environment, particularly the pH, plays a crucial role in controlling the reaction pathway and product yield rsc.org.

Reactions at the Phenolic Hydroxyl Group and Aromatic Ring of this compound

The phenolic hydroxyl group and the methyl group are activating, ortho-, para-directing substituents, which significantly influence the regioselectivity of electrophilic aromatic substitution reactions. In contrast, the nitroso group is generally a deactivating, meta-directing group.

Electrophilic Aromatic Substitution Patterns Directed by Existing Substituents

In electrophilic aromatic substitution reactions on this compound, the outcome is determined by the combined directing effects of the –OH, –CH₃, and –NO groups.

Hydroxyl Group (–OH): A strongly activating, ortho-, para-director. libretexts.orglearncbse.in

Methyl Group (–CH₃): A weakly activating, ortho-, para-director. libretexts.org

Nitroso Group (–NO): A deactivating, meta-director.

The hydroxyl group is the most powerful activating group on the ring, and its directing effect will predominantly govern the position of incoming electrophiles stackexchange.comechemi.com. The positions ortho and para to the hydroxyl group are C6 and C4. Since the C4 position is already occupied by the nitroso group, electrophilic attack will be directed primarily to the C6 position. The methyl group at C2 also directs ortho (to C3) and para (to C5), but its influence is weaker than that of the hydroxyl group. The strong activation and directing effect of the phenolic hydroxyl group make the aromatic ring highly susceptible to electrophilic attack. libretexts.orgwikipedia.org

| Substituent | Type | Directing Effect | Influence on Reactivity |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Increases reactivity |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Increases reactivity |

| -NO (Nitroso) | Deactivating | Meta | Decreases reactivity |

This table summarizes the directing effects of the functional groups on the aromatic ring of this compound.

Therefore, in reactions such as halogenation or nitration, the incoming electrophile would be expected to substitute at the C6 position, which is ortho to the strongly activating hydroxyl group.

Derivatization of the Phenolic Hydroxyl Group (e.g., sulfonation)

The phenolic hydroxyl group itself can undergo various derivatization reactions. While direct substitution or elimination of the phenolic hydroxyl group is generally not feasible, it can be converted into other functional groups like ethers or esters. libretexts.org For example, reacting a phenol (B47542) with benzoyl chloride in the presence of a dilute base (Schotten-Baumann reaction) forms a phenyl benzoate ester. wikipedia.org

Sulfonation can occur either on the aromatic ring (electrophilic aromatic substitution) or potentially at the hydroxyl group to form a sulfate ester, though ring sulfonation is more common for phenols. When phenols are treated with sulfuric acid, the sulfonic acid group (–SO₃H) is introduced onto the ring, typically at the ortho or para positions relative to the hydroxyl group. libretexts.org In the case of this compound, ring sulfonation would likely be directed to the C6 position, guided by the powerful hydroxyl directing group. Using sulfonation as a reversible blocking strategy is also a common tactic in organic synthesis to control the regioselectivity of other electrophilic substitutions. stackexchange.comechemi.com

Mechanistic Investigations of this compound Transformations

Mechanistic studies of this compound are crucial for understanding and controlling its chemical behavior. These investigations often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the step-by-step processes of its reactions.

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry and studies of related compounds allow for a qualitative understanding of its reaction pathways.

One of the most significant aspects of this compound's reactivity is its existence in a tautomeric equilibrium with its quinone monoxime isomer, 2-methyl-1,4-benzoquinone monoxime.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. While specific thermodynamic parameters (ΔH, ΔS, ΔG) for this equilibrium for this compound are not readily found, theoretical studies on similar p-nitrosophenol systems suggest that the quinone monoxime form can be thermodynamically more stable. This stability is attributed to factors including the strength of the C=N and C=O bonds in the quinonoid ring compared to the aromatic system of the nitrosophenol form.

The kinetics of the transformations of this compound, such as its oxidation to 2-methyl-4-nitrophenol, are also of significant interest. While specific rate constants and activation energies for this reaction are not widely reported, it is understood to proceed via electrophilic attack. The reaction rate would be influenced by the concentration of the oxidizing agent, temperature, and the presence of catalysts.

Table 1: Factors Influencing Reaction Pathways of this compound

| Factor | Influence on Kinetics | Influence on Thermodynamics |

|---|---|---|

| Temperature | Generally increases reaction rates by providing more kinetic energy to overcome activation barriers. | Shifts the equilibrium position of reversible reactions based on the enthalpy change (ΔH) of the reaction (Le Chatelier's principle). |

| Solvent | Can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. Polarity and hydrogen bonding capacity are key. | Can alter the relative stability of tautomers and products, thereby shifting the equilibrium position. |

| pH | Can catalytically affect reaction rates by protonating or deprotonating reactants or intermediates. | Can significantly impact the position of tautomeric equilibria by favoring the form that is more stable in a given acidic or basic environment. |

| Catalysts | Increase reaction rates by providing an alternative reaction pathway with a lower activation energy. | Do not affect the thermodynamic equilibrium of a reaction, only the rate at which equilibrium is reached. |

The transformations of this compound proceed through various reactive intermediates, the nature of which dictates the final products.

The 2-methyl-1,4-benzoquinone monoxime tautomer is a key and relatively stable intermediate that plays a crucial role in many reactions. Its formation is a critical step in pathways such as certain catalytic cycles where it can act as the primary reactive species. The quinonoid structure allows for different modes of reactivity compared to the aromatic nitrosophenol form, including Michael additions and reactions at the oxime functional group.

In oxidation reactions, such as the conversion of this compound to 2-methyl-4-nitrophenol, the mechanism is thought to involve electrophilic attack on the aromatic ring. Intermediates in this process are likely to be transient, charged species. For instance, in the presence of a nitrating agent, a Wheland-type intermediate (a resonance-stabilized carbocation) may be formed upon the attack of an electrophile.

During reduction reactions, the nitroso group is transformed into an amino group. This process likely proceeds through a series of intermediates. By analogy with the well-studied reduction of nitroaromatics, the reduction of the nitroso group in this compound is expected to involve a hydroxylamino intermediate (2-methyl-4-(hydroxylamino)phenol). This intermediate would then be further reduced to the final amine product.

Table 2: Key Intermediates in this compound Transformations

| Reaction Type | Key Intermediate(s) | Role of Intermediate |

|---|---|---|

| Tautomerization | 2-Methyl-1,4-benzoquinone monoxime | A stable tautomer that can be the primary reactive species in subsequent reactions. |

| Oxidation | Wheland-type intermediate | A transient carbocation that is formed during electrophilic substitution on the aromatic ring. |

Further elucidation of the precise structures and roles of these and other intermediates in the diverse reactions of this compound requires advanced spectroscopic and computational techniques.

Coordination Chemistry and Ligand Properties of 2 Methyl 4 Nitrosophenol Derivatives

Chelation Modes and Metal-Ligand Interactions with 2-Methyl-4-nitrosophenol (B83119)

This compound and its derivatives are versatile ligands that can coordinate to metal ions in various ways, leading to a range of complex structures and properties. The specific mode of chelation is influenced by several factors, including the metal ion's nature, the reaction conditions, and the electronic and steric effects of substituents on the ligand.

A key aspect of the coordination chemistry of this compound is the determination of the donor atom that binds to the metal center. The nitroso group (-N=O) presents two potential donor atoms: nitrogen and oxygen. Early studies were unable to definitively determine whether the metal atom coordinated to the nitrogen or the oxygen atom of the nitroso group. encyclopedia.pub However, modern analytical techniques, particularly single-crystal X-ray diffraction, have provided conclusive evidence.

It has now been confirmed that coordination typically occurs through the nitrogen atom of the nitroso group and the oxygen atom of the phenolic hydroxyl group, forming a stable five-membered chelate ring. encyclopedia.pub This bidentate chelation is a common feature in metal complexes of o-nitrosophenols. The preference for nitrogen coordination is attributed to the electronic structure of the ligand, where the nitrogen atom acts as a better Lewis base towards the metal ion.

The resulting metal complexes often exhibit specific geometries. For instance, copper(II) complexes with two 2-methyl-4-nitrosophenolato ligands tend to adopt a Jahn-Teller distorted octahedral geometry. encyclopedia.pub In this arrangement, the two aromatic ligands form an equatorial plane. The axial positions can be occupied by solvent molecules or by the phenolic oxygen of a neighboring complex, leading to oligomerization. encyclopedia.pub In contrast, other metals like cobalt(III) or iron(II/III) can accommodate three ligands, forming octahedral hexacoordinate structures. encyclopedia.pub

The coordination behavior of this compound is intrinsically linked to its tautomeric equilibrium. The molecule can exist in two primary forms: the nitrosophenol form and the quinone-monoxime form. encyclopedia.pubmdpi.com Spectroscopic evidence, particularly from infrared spectroscopy, has shown that the ligands readily tautomerize to the more favored o-benzoquinone monoxime structure . encyclopedia.pubmdpi.com This tautomerism plays a crucial role in the formation and stability of the metal complexes.

The complexation with a metal ion can also stabilize the 2-nitrosophenol ligand against rearrangement, condensation, or oxidation to the corresponding nitro derivative. encyclopedia.pub This is a significant factor, as free 2-nitrosophenol compounds are often highly reactive and difficult to isolate. encyclopedia.pub The formation of the metal complex essentially "protects" the ligand, allowing for its study and utilization in various applications.

Synthesis and Structural Elucidation of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound ligands can be achieved through several routes. A common method involves the direct reaction of a metal salt with the pre-formed ligand in a suitable solvent system. encyclopedia.pub The high binding affinity of the ligand for many metal ions, such as copper(II), allows for rapid and often quantitative complex formation. encyclopedia.pub

An alternative and historically significant method is the Baudisch reaction, where the complex is formed in situ from a phenol (B47542), a hydroxylamine (B1172632), and a metal salt. encyclopedia.pub This reaction provides a direct route to the metal-nitrosophenolato complex without the need to isolate the often-unstable free ligand.

The structural elucidation of these complexes relies heavily on a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction (XRD) has been instrumental in providing detailed structural information about metal-2-methyl-4-nitrosophenolato complexes. encyclopedia.pub XRD studies have unequivocally confirmed the coordination of the metal ion to the nitrogen of the nitroso group and the oxygen of the phenolic group. encyclopedia.pub

These analyses have revealed a variety of coordination geometries and crystal packing arrangements. For example, the crystal structure of copper(II) bis(4-methyl-2-nitrosophenol) shows a dimeric unit where each copper ion is in a distorted square-based pyramidal geometry. encyclopedia.pub The base of the pyramid is formed by the two bidentate ligands, and the apex can be occupied by a solvent molecule or the phenolic oxygen of an adjacent complex. encyclopedia.pub

The table below summarizes some of the crystallographic data for related compounds, illustrating the planarity of the aromatic ring system which is a key feature of the ligand.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| 2-Methyl-4-nitrophenol (B1582141) | Monoclinic | P2/n | a = 5.6210 Å, b = 8.7420 Å, c = 14.300 Å, β = 100.71° | researchgate.net |

| 2,4-dinitro-N-methylaniline | Monoclinic | P21/c | Volume = 799.12 ų | researchgate.net |

| 2-amino-4-nitro-N-methylaniline | Monoclinic | P21/c | Volume = 749.36 ų | researchgate.net |

A variety of spectroscopic techniques are employed to characterize the formation and electronic properties of metal-2-methyl-4-nitrosophenol complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the ligand. The coordination of the nitroso and phenolic groups to the metal ion results in characteristic shifts in the vibrational frequencies of the N-O and C-O bonds. These shifts provide evidence for the involvement of these groups in chelation. encyclopedia.pubmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes is often accompanied by the appearance of new absorption bands in the UV-Vis spectrum. mdpi.com These bands, which are typically absent in the spectrum of the free ligand, can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion. mdpi.com The colorimetric properties of these complexes have been a subject of interest since their early discovery. encyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetism of some metal ions can complicate NMR studies, for diamagnetic complexes, NMR can provide valuable information about the structure of the ligand in the coordinated state.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. nih.gov

The electronic properties of these complexes are of significant interest. The interaction between the metal d-orbitals and the ligand's π-system can lead to interesting photophysical and electrochemical behavior. The table below presents UV-Vis data for some related metal complexes, illustrating the types of electronic transitions observed.

| Complex | λmax (nm) | Molar Absorptivity (ε, mol⁻¹cm⁻¹L) | Assignment | Reference |

|---|---|---|---|---|

| Cr³⁺L”x Complex | 371.5 | 238.09 | d-d transition | mdpi.com |

| Ni²⁺L”x Complex | 360 | 309.81 | d-d transition | mdpi.com |

| Cu²⁺L”x Complex | 371 | 120.11 | d-d transition | mdpi.com |

*L”x = methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate

Catalytic and Redox Properties of Metal-2-Methyl-4-nitrosophenol Complexes

The redox-active nature of the nitrosophenol ligand, coupled with the catalytic potential of transition metal ions, makes metal-2-methyl-4-nitrosophenol complexes interesting candidates for applications in catalysis and redox chemistry. The ability of the ligand to participate in electron transfer processes, through the nitroso/nitro redox couple, opens up possibilities for their use in oxidative transformations. mdpi.com

For instance, manganese complexes of 2-nitrosonaphthol have been investigated for the epoxidation of alkenes under an oxygen atmosphere. mdpi.com This reactivity is inspired by the role of manganese in the oxygen-evolving complex of photosystem II. The proposed mechanism involves the redox cycling of the manganese center, facilitated by the non-innocent character of the nitrosophenol ligand.

The redox properties of these complexes may also have applications in areas such as energy storage and battery materials. mdpi.com The ability of the complexes to undergo reversible redox reactions is a key requirement for such applications. The synthesis and characterization of nitrosophenolato complexes with alkali metals like sodium and lithium further highlights the potential for these materials in energy-related technologies. mdpi.com

The application of these complexes as a means to synthesize 2-nitrosophenol compounds is also noteworthy. The ease of oxidation of the often-unstable free nitroso compound to a more stable nitro derivative offers a mild synthetic route to such compounds. mdpi.com While this application is stoichiometric in the metal, the development of efficient metal recycling processes could enhance its utility. mdpi.com

Advanced Spectroscopic and Diffraction Studies for Elucidating 2 Methyl 4 Nitrosophenol Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the molecular structure of 2-Methyl-4-nitrosophenol (B83119) in solution. It is particularly crucial for analyzing the tautomeric equilibrium between the nitrosophenol and the p-quinone monoxime forms.

In solution, this compound can exist as two distinct tautomers, and their relative populations are often influenced by the solvent. sedoptica.es The dynamic exchange between these forms can be studied by analyzing the chemical shifts, signal multiplicities, and signal broadening in both ¹H and ¹³C NMR spectra.

Tautomeric Analysis : The ¹H NMR spectrum is expected to show distinct signals for each tautomer. For the nitrosophenol form, one would anticipate a signal for the phenolic hydroxyl proton (-OH), whereas the quinone monoxime form would exhibit a signal for the oxime proton (=N-OH). The aromatic protons would also display different chemical shifts and coupling patterns depending on the dominant tautomer. For instance, in deuterated chloroform (CDCl₃), related compounds like 2-nitroso-1-naphthol show separate signals for both tautomers, indicating a slow equilibrium on the NMR timescale. sedoptica.es Conversely, in a solvent like DMSO-d₆, often only one set of signals corresponding to the more stable quinone-monoxime tautomer is observed. sedoptica.es

Dynamic Processes : Temperature-dependent NMR studies can provide insights into the kinetics of the tautomeric interconversion. At low temperatures, the exchange may be slow enough to observe separate signals for both tautomers. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, indicating a rapid dynamic equilibrium.

While specific experimental NMR data for this compound is not extensively documented in readily available literature, the expected chemical shifts can be predicted based on analogous compounds. rsc.orgrsc.orgmsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

| Atom | Nitrosophenol Tautomer (Predicted δ, ppm) | Quinone Monoxime Tautomer (Predicted δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | |||

| -OH / =N-OH | ~9-11 | ~11-13 | Signal is typically broad and its position is solvent and concentration dependent. |

| Aromatic CH | ~6.5-7.5 | ~6.8-8.0 | Quinone form expected to have more deshielded protons due to C=O and C=N bonds. |

| -CH₃ | ~2.2-2.4 | ~2.3-2.5 | Slight downfield shift expected in the quinone form. |

| ¹³C NMR | |||

| C-OH | ~155-160 | - | Aromatic carbon attached to the hydroxyl group. |

| C-NO | ~145-155 | - | Aromatic carbon attached to the nitroso group. |

| C=O | - | ~180-188 | Carbonyl carbon in the quinone ring. |

| C=NOH | - | ~150-160 | Carbon of the oxime group. |

| Aromatic C | ~115-140 | ~120-145 | General range for other aromatic/quinonoid carbons. |

| -CH₃ | ~15-20 | ~16-21 | Methyl carbon. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Electronic Structure Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. These complementary methods are essential for identifying the predominant tautomeric form in the solid state and for understanding the molecule's conformational and electronic structure. thermofisher.com

FTIR Spectroscopy : This technique excels at identifying polar functional groups. The O-H stretching vibration of the phenol (B47542), the N=O stretch of the nitroso group, the C=O stretch of the quinone form, and the N-OH vibrations of the oxime form all give rise to characteristic absorption bands. Intermolecular and intramolecular hydrogen bonding significantly influences the position and shape of the O-H and N-OH stretching bands, often causing them to broaden and shift to lower frequencies.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. nsf.gov The vibrations of the aromatic ring and the C=C bonds within the quinonoid structure are typically strong in Raman spectra. Analysis of the nitroso group's symmetric stretching vibration can also provide insights into its electronic environment. spectroscopyonline.com

The vibrational spectra are definitive in distinguishing between the nitrosophenol and quinone monoxime tautomers. The presence of a strong band in the carbonyl region (~1650-1680 cm⁻¹) would be clear evidence for the quinone monoxime form, while a characteristic nitroso group vibration (~1500 cm⁻¹) would indicate the nitrosophenol tautomer.

Table 2: Characteristic Vibrational Frequencies for Tautomers of this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Nitrosophenol Form | ν(O-H) | 3200-3600 | Broad due to hydrogen bonding. |

| ν(N=O) | 1480-1520 | Characteristic nitroso stretch. | |

| Quinone Monoxime Form | ν(N-OH) | 3100-3500 | Broad, associated with the oxime hydroxyl group. |

| ν(C=O) | 1650-1680 | Strong indicator of the quinone structure. | |

| ν(C=N) | 1620-1650 | Characteristic of the oxime C=N bond. | |

| Both Forms | ν(C=C) aromatic/quinonoid | 1400-1600 | Multiple bands corresponding to ring stretching. |

| δ(C-H) | 1000-1300 (in-plane), 750-900 (out-of-plane) | Aromatic C-H bending modes. |

X-ray Diffraction Studies of this compound and Its Derivatives for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously identify which tautomer (nitrosophenol or quinone monoxime) exists in the crystalline form and reveal detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Studies on related nitrosophenols have shown that one tautomeric form is typically "frozen out" in the solid state, stabilized by an extensive network of intermolecular forces. sedoptica.es One would expect a crystal structure of this compound to be nearly planar, with hydrogen bonds involving the hydroxyl/oxime and nitroso/carbonyl groups playing a key role in the crystal packing.

While a specific crystal structure for this compound (C₇H₇NO₂) is not available in the cited literature, the crystallographic data for the closely related compound 2-Methyl-4-nitrophenol (B1582141) (C₇H₇NO₃) can serve as an illustrative example of the type of structural information obtained. researchgate.net

Disclaimer: The following data is for 2-Methyl-4-nitrophenol (a different compound) and is presented to illustrate the output of an X-ray diffraction study.

Table 3: Illustrative Crystallographic Data for 2-Methyl-4-nitrophenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6210 (11) |

| b (Å) | 8.7420 (17) |

| c (Å) | 14.300 (3) |

| β (°) | 100.71 (3) |

| Volume (ų) | 690.4 (2) |

| Z (Molecules per unit cell) | 4 |

Data sourced from Acta Crystallographica Section E. researchgate.net

A key finding for 2-Methyl-4-nitrophenol is that its molecule is nearly planar and that intermolecular O—H⋯O and C—H⋯O interactions link the molecules into a three-dimensional network. researchgate.net A similar structural motif stabilized by hydrogen bonding would be anticipated for this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates (if relevant to research findings)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. sciencepg.com In the context of this compound, ESR would be relevant if the compound participates in reactions involving one-electron transfer steps, leading to the formation of radical intermediates.

Research has shown that nitrosocompounds and nitrophenols can be precursors to stable nitroxide radicals, particularly in polymerization or oxidation processes. researchgate.net Potential radical intermediates that could be formed from this compound include:

Phenoxyl Radical : Formed by the one-electron oxidation of the phenolic hydroxyl group.

Nitroso Radical Anion : Formed by the one-electron reduction of the nitroso group. rsc.org

Nitroxide Radicals : Formed if this compound acts as a spin trap, reacting with other unstable radicals.

The ESR spectrum provides two key pieces of information for identifying a radical:

g-factor : This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Coupling Constant (A) : This arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern reveals the number and type of interacting nuclei, providing a map of the radical's structure.

ESR spin-trapping techniques could also be employed, where an unstable radical generated in a reaction mixture is "trapped" by this compound to form a more stable and detectable nitroxide radical. nih.gov

Table 4: Hypothetical ESR Parameters for Potential Radical Intermediates

| Radical Species | Expected g-factor | Expected Hyperfine Coupling Constants (A) | Notes |

|---|---|---|---|

| Phenoxyl Radical | ~2.004 - 2.006 | A(H) from ring and methyl protons. | Splitting pattern would reveal spin density distribution on the aromatic ring. |

| Nitroso Radical Anion | ~2.005 - 2.007 | Large A(¹⁴N) from the nitroso nitrogen; smaller A(H) from ring protons. | The large nitrogen coupling is a key identifier. |

| Nitroxide Radical (R-N(O•)-Ar) | ~2.005 - 2.006 | A(¹⁴N) ~ 10-15 Gauss. May show further coupling to other nuclei. | Characteristic triplet signal from coupling to the ¹⁴N nucleus (I=1). |

Mass Spectrometry Techniques for Mechanistic Elucidation and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are used to ionize the molecule and analyze its mass-to-charge ratio (m/z).

Molecular Ion Identification : High-resolution mass spectrometry can determine the exact mass of the molecular ion, confirming the chemical formula (C₇H₇NO₂ for this compound, with an expected monoisotopic mass of approximately 137.048 Da).

Fragmentation Analysis : In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected based on its functional groups. libretexts.org Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing even more detailed structural information and helping to distinguish it from isomers. sigmaaldrich.com

Mechanistic Studies : MS techniques are invaluable for monitoring chemical reactions in real-time. By identifying intermediates and products in a complex reaction mixture, MS can help elucidate reaction mechanisms, such as those involved in its synthesis, degradation, or catalytic reduction. chemicalbook.comacs.org

Key fragmentation patterns expected for this compound include the loss of small, stable neutral molecules or radicals. youtube.comwhitman.educhemguide.co.ukslideshare.net

Table 5: Plausible Mass Spectrometry Fragmentation Pathways for this compound (M⁺ = 137)

| m/z | Proposed Fragment | Neutral Loss | Pathway |

|---|---|---|---|

| 137 | [C₇H₇NO₂]⁺ | - | Molecular Ion (M⁺) |

| 120 | [C₇H₆NO]⁺ | •OH | Loss of hydroxyl radical from the oxime tautomer. |

| 107 | [C₇H₇O]⁺ | •NO | Characteristic loss of nitric oxide radical from the nitroso group. |

| 92 | [C₆H₆N]⁺ | •CHO from [M-NO]⁺ | Loss of formyl radical after rearrangement. |

| 79 | [C₆H₇]⁺ | CO from [M-NO]⁺ | Loss of carbon monoxide from the cresol cation. |

| 77 | [C₆H₅]⁺ | CH₂O from [M-NO]⁺ | Loss of formaldehyde after rearrangement. |

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Nitrosophenol

Density Functional Theory (DFT) Calculations for Structural Optimization, Electronic Properties, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has been employed to model 2-methyl-4-nitrosophenol (B83119), providing a detailed understanding of its molecular structure and vibrational spectra. Using Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G(d) basis set, the molecular geometry of the compound, also referred to as PNOC in some literature, has been optimized. researchgate.net

The crystal structure of the related compound, 2-methyl-4-nitrophenol (B1582141), has been determined to be nearly planar. nih.gov Computational studies on 2-methyl-4-nitrophenol have also been conducted to analyze its FT-IR and FT-Raman spectra. researchgate.netchemicalbook.com These theoretical calculations are crucial for assigning vibrational modes observed in experimental spectra.

DFT calculations are also instrumental in understanding the electronic properties of nitrosophenol derivatives. For instance, studies on related nitrophenols have utilized time-dependent DFT (TD-DFT) to predict electronic absorption spectra. tandfonline.com Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are key indicators of chemical reactivity and kinetic stability, have been computed for similar compounds using DFT methods. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Compound, (E)-2-nitro-4-[(phenylimino)methyl]phenol nih.gov

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch | 1620 |

| N-O stretch (nitro) | 1520, 1340 |

| C-O stretch | 1280 |

Note: This data is for a structurally related compound and serves as an example of DFT applications in predicting spectroscopic parameters.

Ab Initio Methods for Tautomeric Equilibria and Energy Barriers

For 2-nitrosophenol, ab initio calculations have shown that the nitroso form is more stable. researchgate.net The geometry optimizations of the different tautomers and conformers have been performed at various levels of theory, including HF/6-31G** and MP2/6-31G**. To account for electron correlation, single-point energy calculations have been carried out up to the MP4/6-311G//MP2/6-31G level. researchgate.net These calculations have also been used to locate the transition structures for tautomeric and rotameric conversions, allowing for the determination of energy barriers. For the tautomerization of 2-nitrosophenol, the barrier height has been calculated to be 10.24 kcal/mol. researchgate.net

The relative stabilities of the tautomers are influenced by electron correlation effects, which are more significant for the oxime forms. researchgate.net The presence of a methyl group in this compound would likely influence the tautomeric equilibrium and energy barriers, a subject that warrants specific computational investigation.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and behavior of molecules in solution. While specific MD studies focusing on this compound are not extensively documented, research on related nitrophenols highlights the utility of this approach. MD simulations can provide insights into the interactions between the solute and solvent molecules, which can influence properties such as adsorption and reactivity. chemmethod.com

For example, MD simulations have been used to study the adsorption of nitrophenols onto graphene sheets, revealing the importance of hydrogen bonding and van der Waals interactions in the stability of the adsorbate-adsorbent complexes. chemmethod.com Reactive molecular dynamics simulations have also been employed to investigate the oxidative modification reactions of various organic compounds, which could be relevant to understanding the degradation pathways of this compound in different environments. mdpi.com

The conformational flexibility of related nitroaromatic compounds has also been studied using computational methods, which can be complemented by MD simulations to understand the population distribution of different conformers in various environments. researchgate.net Given the potential for different conformations and tautomers, MD simulations could provide valuable information on the dynamic behavior of this compound in solution.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer and electron delocalization within a molecule. For 2-methyl-4-nitrophenol, a closely related compound, NBO analysis has confirmed the occurrence of intramolecular charge transfer and delocalization. researchgate.net This analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

In studies of similar molecules, NBO analysis has been performed at the DFT level of theory to elucidate hyperconjugative interactions and charge delocalization. researchgate.net The stabilization of a molecule arising from these interactions can be quantified through NBO analysis. For instance, in a related Schiff base compound, NBO analysis was conducted at the B3LYP/6-311G+(d,p) level to understand its electronic structure. nih.gov

NBO analysis can also provide information about the hybridization of atomic orbitals and the nature of the bonding between atoms. This information is crucial for understanding the electronic communication between the donor and acceptor groups within the molecule, which in the case of this compound would be the hydroxyl/methyl and nitroso groups, respectively.

Prediction of Reactivity and Mechanistic Pathways through Computational Approaches

Computational approaches are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. While specific computational studies on the reaction pathways of this compound are limited, the reactivity of related nitrophenols has been investigated theoretically. For example, the electrophilicity of various carbonyls has been calculated using DFT, which can provide insights into their reactivity. acs.org

The synthesis of 2-methyl-4-nitrophenol can be achieved through the nitration of 2-methylphenol. guidechem.com Computational chemistry can be used to model such electrophilic aromatic substitution reactions to understand the regioselectivity and the role of the directing groups (-OH and -CH3).

Furthermore, computational studies have been instrumental in understanding the photochemical and oxidative degradation of nitrophenols. mdpi.comresearchgate.net For instance, the reaction of phenoxy radicals with nitrogen dioxide to form nitrophenols has been studied using quantum mechanical calculations, which can shed light on the potential environmental fate of this compound. researchgate.net Theoretical investigations into the excited-state dynamics of nitrophenols can also help in predicting their photochemical reactivity. mdpi.com

Applications and Emerging Roles of 2 Methyl 4 Nitrosophenol in Chemical Science

2-Methyl-4-nitrosophenol (B83119) as a Precursor or Intermediate in Organic Synthesis

The reactivity of the nitroso and hydroxyl groups, combined with the aromatic ring, makes this compound a useful intermediate in multi-step organic syntheses. It serves as a precursor for creating a variety of organic compounds, including its oxidized counterpart and complex heterocyclic systems.

One of the most direct applications is its role as a precursor for the synthesis of 2-methyl-4-nitrophenol (B1582141). The nitroso group can be readily oxidized to a nitro group. For instance, dissolving this compound in a solution of sodium hydroxide (B78521) and treating it with an oxidizing agent like potassium ferricyanide (B76249) yields 2-methyl-4-nitrophenol. prepchem.com This conversion is significant as nitrophenols are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. guidechem.com

Furthermore, this compound is employed as a ligand to form metal complexes, which then act as reactive intermediates. It reacts with metal ions, such as copper(II), to form complexes like copper(II) bis(4-methyl-2-nitrosophenol). encyclopedia.pub These metal-nitrosophenolato complexes are not just stable coordination compounds; they are valuable intermediates for constructing complex organic molecules. For example, copper(II) complexes derived from o-nitrosophenols can undergo cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate, providing a synthetic route to 1,4-benzoxazine derivatives, which are important heterocyclic scaffolds in medicinal chemistry. acs.org The compound also forms brightly colored derivatives with metals like nickel and mercury, indicating its utility in coordination chemistry. scispace.com

| Application Category | Product Class | Specific Example of Use |

| Oxidation Reaction | Nitrophenols | Synthesis of 2-methyl-4-nitrophenol using potassium ferricyanide. prepchem.com |

| Coordination Chemistry | Metal Complexes | Formation of copper(II) bis(4-methyl-2-nitrosophenol). encyclopedia.pub |

| Heterocyclic Synthesis | 1,4-Benzoxazines | Copper complex intermediate in cycloaddition with dimethyl acetylenedicarboxylate. acs.org |

| Colorimetric Reagents | Metal Derivatives | Formation of brightly colored nickel and mercuric derivatives. scispace.com |

Role in Materials Science: Development of Optoelectronic or Redox-Active Materials

Despite its interesting electronic structure arising from the interplay of the hydroxyl, nitroso, and methyl groups on the aromatic ring, this compound has not been a major focus in the development of optoelectronic or redox-active materials. The scientific literature does not currently feature prominent examples of its application in devices like organic light-emitting diodes (OLEDs), solar cells, or as a primary component in redox flow batteries.

The potential for such applications could be inferred from its molecular structure. The tautomeric equilibrium with its quinone-monoxime form (discussed in the next section) introduces a quinone-like system, a class of molecules well-known for their redox activity and use in energy storage systems. atomfair.comatomfair.com Quinones are capable of undergoing reversible two-electron redox reactions, a desirable characteristic for battery materials. atomfair.com However, dedicated research to harness this potential in this compound for redox-active materials has not been reported.

Similarly, in the field of optoelectronics, research has focused on related structures, such as 2-methyl-4-nitroaniline, for nonlinear optical applications, but this compound itself remains unexplored for these purposes. nih.gov Therefore, its role in materials science for these specific applications is, at present, largely theoretical and not yet experimentally realized.

This compound as a Model Compound for Studying Specific Chemical Phenomena

This compound serves as an excellent model compound for investigating specific and fundamental chemical phenomena, most notably tautomerism. Tautomers are isomers of a compound that readily interconvert, and this equilibrium is a key concept in understanding chemical reactivity and structure.

Nitrosophenols, including this compound, exist in a tautomeric equilibrium with their corresponding quinone-monoxime isomers. encyclopedia.pubmdpi.com In this case, this compound is in equilibrium with 2-methyl-1,4-benzoquinone-4-oxime. Experimental and theoretical studies have shown that for p-nitrosophenols, the equilibrium often favors the quinone-monoxime form. stackexchange.comechemi.com

The stability of the quinone-monoxime tautomer over the aromatic nitrosophenol form, despite the loss of aromaticity in the ring, is a subject of significant academic interest. Several factors contribute to this preference:

Bond Energies : The inherent stability of the oxime group (-C=N-OH) is greater than that of the nitroso group (-N=O).

Proton Affinity : The proton is bound more tightly to the oxime's nitrogen/oxygen system compared to the phenolic oxygen, which can counterbalance the energy penalty of losing aromaticity. stackexchange.comechemi.com

Resonance Energy : While the phenolic form benefits from aromatic stabilization, the quinonoid structure retains a significant portion of the π-electron stabilization. stackexchange.com

Hückel model calculations have been used to estimate the π-electron binding energies of related structures, providing a semi-quantitative rationale for the observed stability. stackexchange.comechemi.com

| Tautomer Form | Key Structural Feature | Relative Stability Factors |

| This compound | Aromatic phenol (B47542) ring with a nitroso (-N=O) group. | Aromatic stabilization. |

| 2-Methyl-1,4-benzoquinone-4-oxime | Quinonoid ring with an oxime (-C=N-OH) group. | More stable oxime group; higher proton affinity. stackexchange.comechemi.com |

By studying this compound and its derivatives, chemists can gain deeper insights into the subtle energetic balances that govern tautomeric equilibria, including the effects of substituents (like the methyl group) on the position of the equilibrium. Furthermore, the general class of nitroso compounds is used to study the mechanisms of certain organic reactions, such as ene reactions, which are understood to proceed through polarized diradical intermediates. nih.gov

Environmental Transformations and Degradation Pathways of 2 Methyl 4 Nitrosophenol

Photochemical Degradation Mechanisms of Nitrosophenols

Nitrosophenols, including 2-methyl-4-nitrosophenol (B83119), are susceptible to photochemical degradation due to their ability to absorb light in the solar spectrum. The absorption maximum for the related compound 4-nitrosophenol (B94939) is around 300 nm, indicating it can be directly transformed by sunlight in surface waters and the atmosphere uci.edu. While detailed mechanistic studies on this compound are limited, the photochemical behavior of the closely related nitrophenols provides significant insight into potential degradation pathways.

Direct photolysis is a primary degradation route for nitrophenols in aqueous environments. nih.govfrontiersin.orgresearchgate.net This process involves the absorption of light by the molecule, leading to an excited state that can undergo various reactions. For nitrophenols, this can lead to the formation of several intermediates, including other nitrophenol isomers, nitrohydroquinone, and catechol. nih.gov A key process in the atmospheric photolysis of nitrophenols is the formation of nitrous acid (HONO), a major source of hydroxyl radicals (•OH) in the troposphere. frontiersin.orgrsc.org This reaction is particularly efficient for ortho-nitrophenols in the gas phase. frontiersin.org In aqueous solutions, 4-nitrophenol (B140041) has been shown to generate HONO through intermolecular hydrogen transfer with water molecules. rsc.org

The degradation of nitrophenols often follows zero-order kinetics, meaning the reaction rate is independent of the reactant's concentration under specific experimental conditions. nih.govfrontiersin.org The quantum yield, a measure of the efficiency of a photochemical process, for nitrophenol removal is typically in the range of 10⁻³ to 10⁻⁴. nih.gov The photolysis of substituted nitrophenols, such as 2,4-dichloro-6-nitrophenol, proceeds through mechanisms including photoreduction, photonucleophilic substitution, and photoionization, generating a variety of photoproducts. nih.gov Given these findings, it is plausible that the photochemical degradation of this compound involves similar pathways, potentially initiated by the oxidation of the nitroso group to a nitro group, followed by the degradation mechanisms observed for 2-methyl-4-nitrophenol (B1582141).

Table 1: Photochemical Degradation Characteristics of Related Nitrophenols

| Compound | Key Process | Major Products/Intermediates | Kinetic Order | Reference |

|---|---|---|---|---|

| Nitrobenzene | Direct Photolysis | Nitrophenols, Nitrohydroquinone, Nitrosobenzene | Zero-order | nih.gov |

| Nitrophenols | Direct Photolysis | Catechol, Nitrite (B80452), Nitrate | Zero-order | nih.gov |

| 2-Nitrophenol (gas) | Direct Photolysis | Nitrous Acid (HONO) | - | frontiersin.orgrsc.org |

| 4-Nitrophenol (aq) | Direct Photolysis | Nitrous Acid (HONO) | - | rsc.org |

Biodegradation Pathways and Microbial Metabolism (mechanistic studies)

The biodegradation of this compound has not been extensively studied; however, the microbial metabolism of structurally similar nitrophenols provides a robust framework for predicting its likely fate. Numerous bacterial strains have been isolated that can utilize nitrophenols as a sole source of carbon, nitrogen, and energy. researchgate.netoup.comnih.goviwaponline.com

Two primary aerobic pathways have been elucidated for the degradation of para-nitrophenol (p-NP), the parent compound of the nitro-analogue of this compound.

Hydroquinone (B1673460) Pathway: This is a common pathway in Gram-negative bacteria like Stenotrophomonas sp. and Moraxella sp. oup.comiwaponline.comresearchgate.net The pathway is initiated by a monooxygenase enzyme that oxidatively removes the nitro group from p-NP to form hydroquinone and nitrite. oup.comresearchgate.net The hydroquinone ring is then cleaved by a dioxygenase, and the resulting intermediates are funneled into the tricarboxylic acid (TCA) cycle.

Nitrocatechol Pathway: This pathway is more frequently observed in Gram-positive bacteria, such as Rhodococcus and Bacillus species. iwaponline.comscispace.com It begins with the action of a monooxygenase that hydroxylates the aromatic ring to form 4-nitrocatechol. scispace.com A subsequent enzyme, another monooxygenase or dioxygenase, removes the nitro group as nitrite, forming 1,2,4-benzenetriol. scispace.com This intermediate undergoes ring cleavage before entering central metabolism.

For substituted nitrophenols, such as 3-methyl-4-nitrophenol (B363926) (an isomer of the nitro-analogue), degradation has been shown to proceed via a hydroquinone-like pathway in Burkholderia sp. strain SJ98. nih.gov The process involves a series of enzymes encoded by the pnp gene cluster: